An In-depth Technical Guide to Diisopropyl 5-aminoisophthalate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Diisopropyl 5-aminoisophthalate: Synthesis, Properties, and Applications
Abstract
Diisopropyl 5-aminoisophthalate is an aromatic diester of significant interest in the fields of polymer chemistry and pharmaceutical synthesis. Its structure, featuring a central benzene ring functionalized with an amine and two isopropyl ester groups, provides a unique combination of reactivity, lipophilicity, and steric bulk. While not as extensively documented as its dimethyl analogue, a comprehensive understanding of its properties and synthesis is crucial for its application in advanced material and drug development. This guide presents a scientifically grounded overview of Diisopropyl 5-aminoisophthalate, including its predicted physicochemical properties, a detailed synthesis protocol based on established chemical principles, a proposed method for its characterization, and its potential applications. This document serves as a foundational resource for researchers and developers seeking to leverage this versatile molecule.
Introduction and Strategic Importance
Diisopropyl 5-aminoisophthalate belongs to the family of dialkyl 5-aminoisophthalates. The parent molecule, 5-aminoisophthalic acid, is a well-established building block in the synthesis of high-performance polymers, dyes, and, notably, as a precursor to non-ionic X-ray contrast agents.[1][2] The choice of the alkyl group in the esterification of 5-aminoisophthalic acid is a critical determinant of the final molecule's properties.
The incorporation of isopropyl groups, as opposed to the more common methyl groups, imparts several key characteristics:
-
Increased Lipophilicity: The larger, more branched isopropyl groups increase the molecule's nonpolar character. This is a crucial parameter in drug development for modulating a compound's solubility, membrane permeability, and overall pharmacokinetic profile.[3]
-
Steric Influence: The bulky isopropyl groups can influence the molecule's reactivity and its intermolecular interactions, potentially leading to materials with unique physical properties.
-
Modified Solubility: While increasing lipophilicity generally decreases aqueous solubility, it enhances solubility in a wider range of organic solvents, offering greater flexibility in formulation and reaction conditions.[3][4]
Given the lack of extensive cataloged data for Diisopropyl 5-aminoisophthalate, this guide will rely on deductive reasoning from well-documented analogues, such as Dimethyl 5-aminoisophthalate and Di-n-butyl 5-aminoisophthalate, to provide a robust and scientifically valid profile.[5][6]
Molecular Structure and Physicochemical Properties
The fundamental step in understanding a chemical entity is to define its structure and predict its physical and chemical characteristics.
Chemical Structure
The structure consists of a 1,3-disubstituted benzene ring (isophthalate core) with an amino group at the 5-position. The two carboxylic acid groups are esterified with isopropanol.
Caption: Chemical Structure of Diisopropyl 5-aminoisophthalate.
Predicted Physicochemical Properties
The following properties are calculated or predicted based on the molecular structure and data from analogous compounds. These are intended for guidance and should be confirmed by experimental analysis.
| Property | Predicted Value / Description | Basis for Prediction / Comments |
| IUPAC Name | diisopropyl 5-aminobenzene-1,3-dicarboxylate | Standard chemical nomenclature rules. |
| Molecular Formula | C₁₄H₁₉NO₄ | Derived from the chemical structure. |
| Molecular Weight | 265.31 g/mol | Calculated from the molecular formula. |
| Physical State | White to off-white crystalline solid | By analogy to dimethyl and di-n-butyl esters, which are solids at room temperature.[5][6] |
| Melting Point | 135-145 °C (Estimated) | Expected to be lower than Dimethyl 5-aminoisophthalate (178-181 °C) due to the branched isopropyl groups potentially disrupting crystal lattice packing.[5] |
| Boiling Point | > 350 °C (Estimated) | Significantly higher than the dimethyl analogue due to increased molecular weight.[5] |
| Solubility | Low solubility in water. Soluble in organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF, Isopropanol). | The large nonpolar alkyl groups dominate, leading to hydrophobic character.[3] |
| pKa | ~2.5-3.5 (for the conjugate acid of the amine) | The electron-withdrawing ester groups decrease the basicity of the aniline nitrogen compared to aniline itself. |
Synthesis and Mechanism
The most direct and industrially scalable method for preparing Diisopropyl 5-aminoisophthalate is the Fischer-Speier esterification of 5-aminoisophthalic acid.[7]
Reaction Principle: Fischer-Speier Esterification
This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[8] The reaction is an equilibrium process. To drive the synthesis towards the product, an excess of the alcohol (isopropanol) is used, which acts as both a reactant and the solvent. The removal of water, a byproduct, also shifts the equilibrium to favor ester formation.[7]
The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of isopropanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by another molecule of alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.
Caption: General workflow for the synthesis of Diisopropyl 5-aminoisophthalate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar dialkyl isophthalates.[6][9]
Materials:
-
5-Aminoisophthalic acid (1.0 eq)
-
Isopropanol (IPA), anhydrous (20-30 eq, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-aminoisophthalic acid (1.0 eq) and excess anhydrous isopropanol (20-30 eq).
-
Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring. The solid reactant should gradually dissolve as the reaction proceeds. Maintain reflux for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess isopropanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Dilute the residue with ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Wash until CO₂ evolution ceases.
-
Workup - Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.
-
Isolation: Remove the ethyl acetate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure Diisopropyl 5-aminoisophthalate.
Characterization and Analysis
As Diisopropyl 5-aminoisophthalate is a novel or sparsely documented compound, rigorous characterization is essential to confirm its identity and purity.
Proposed ¹H NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A predicted ¹H NMR spectrum would provide definitive structural confirmation.
Objective: To confirm the presence of the isopropyl and aromatic protons in the correct ratio and with the expected splitting patterns.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration).
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): Expect three signals in the aromatic region (~7.0-8.0 ppm). The exact chemical shifts will depend on the electronic effects of the amine and ester groups.
-
Amine Protons (2H): A broad singlet corresponding to the -NH₂ group. The chemical shift can vary significantly depending on concentration and solvent (~3.5-5.0 ppm).
-
Isopropyl Methine Protons (2H): A septet (or multiplet) resulting from coupling to the six adjacent methyl protons. This signal is characteristic of an isopropyl ester and is expected around ~5.1-5.3 ppm.[10]
-
Isopropyl Methyl Protons (12H): A doublet resulting from coupling to the single methine proton. This signal will have a large integration value and is expected around ~1.3-1.4 ppm.[10][11]
The integration ratio of these peaks (aromatic:amine:methine:methyl) should correspond to 3:2:2:12, confirming the molecular structure.
Applications in Research and Drug Development
The unique properties of Diisopropyl 5-aminoisophthalate make it a valuable intermediate for several advanced applications.
-
Pharmaceutical Intermediates: Its primary value lies as a more lipophilic alternative to Dimethyl 5-aminoisophthalate. It can serve as a precursor for synthesizing novel therapeutic agents where increased solubility in lipids is desired to improve absorption, distribution, metabolism, and excretion (ADME) properties. For example, derivatives of 5-aminosalicylic acid are used in treating inflammatory bowel disease, and modifying the core structure with lipophilic esters could be a strategy for developing new delivery mechanisms or analogues.[12]
-
Polymer and Materials Science: The amine functionality allows it to be incorporated into polyamides, polyimides, or epoxy resins. The bulky isopropyl groups could be used to tune the physical properties of these polymers, such as increasing the glass transition temperature (Tg) or altering the solubility and mechanical strength.
-
Coordination Chemistry: The molecule can act as a ligand in the synthesis of metal-organic frameworks (MOFs). The specific steric and electronic profile of the diisopropyl ester could lead to MOFs with novel topologies and properties for applications in gas storage or catalysis.[13]
Conclusion
Diisopropyl 5-aminoisophthalate represents a scientifically interesting and synthetically accessible molecule. While direct experimental data is limited, its properties and behavior can be reliably predicted from fundamental chemical principles and comparison with its analogues. The detailed synthesis and characterization protocols provided in this guide offer a clear pathway for researchers to produce and validate this compound. Its potential as a lipophilic building block in drug discovery and a functional monomer in materials science makes it a valuable target for further investigation.
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